molecular formula C22H17FN4O2 B2379551 N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1788769-98-1

N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2379551
CAS RN: 1788769-98-1
M. Wt: 388.402
InChI Key: FUTJKLPOKWJENI-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, also known as BPF-Triazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPF-Triazole belongs to the class of triazole compounds, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Fluorescent Probe Sensing Applications

N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide and its analogues are investigated for their potential use in fluorescent probe sensing. For instance, similar compounds like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been utilized as fluorescent probes for sensing magnesium and zinc cations. Their sensitivity to pH changes, especially in the range of pH 7-8, results in significant fluorescence enhancement under basic conditions. This property is attributed to the high acidity of the fluorophenol moiety in these compounds (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Inhibition of Cancer Cell Proliferation

Compounds structurally related to N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide have shown distinct effective inhibition on the proliferation of cancer cell lines. For example, derivatives like 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide have demonstrated significant potential in this area. Their ability to inhibit cancer cell proliferation indicates a promising avenue for therapeutic applications (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).

Potential in Light Harvesting Applications

Research into compounds with similar structures, such as various aromatic halogen-substituted sulfonamidobenzoxazole compounds, has revealed their potential light harvesting properties. These studies include quantum mechanical evaluations, suggesting applications in the development of novel light-harvesting systems, particularly in the design of new dye-sensitized solar cells (DSSCs) (Sheena Mary, Ertan-Bolelli, Thomas, Krishnan, Bolelli, Kasap, Onkol, & Yildiz, 2019).

Antimicrobial and Antifungal Properties

Some derivatives of benzoxazoles, which are structurally similar to N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, have been shown to possess broad-spectrum antimicrobial activity. These properties are particularly effective against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. This suggests a potential for the development of new antimicrobial agents with a wide range of applications (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves the reaction of 4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid with N-(4-(benzyloxy)phenyl)amine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid", "N-(4-(benzyloxy)phenyl)amine", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Step 1: Dissolve 4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid and coupling agent in a suitable solvent (e.g. DMF, DCM) and stir for 10-15 minutes.", "Step 2: Add N-(4-(benzyloxy)phenyl)amine to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] }

CAS RN

1788769-98-1

Product Name

N-(4-(benzyloxy)phenyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Molecular Formula

C22H17FN4O2

Molecular Weight

388.402

IUPAC Name

5-(4-fluorophenyl)-N-(4-phenylmethoxyphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C22H17FN4O2/c23-17-8-6-16(7-9-17)20-21(26-27-25-20)22(28)24-18-10-12-19(13-11-18)29-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,24,28)(H,25,26,27)

InChI Key

FUTJKLPOKWJENI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NNN=C3C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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